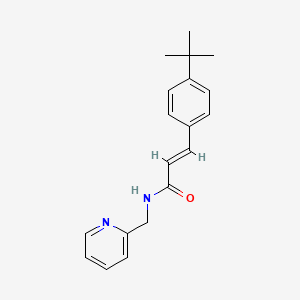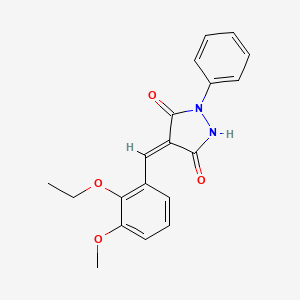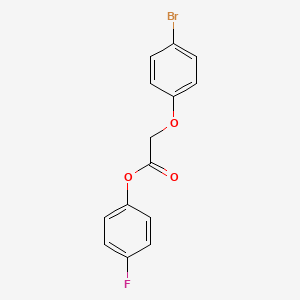
3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important protein involved in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.
Mechanism of Action
TAK-659 selectively inhibits BTK by binding to its active site, thereby blocking BCR signaling and downstream pathways such as NF-κB and AKT. This leads to apoptosis of B-cells and inhibition of their proliferation and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. TAK-659 has been shown to induce apoptosis and inhibit proliferation and migration of B-cells in vitro and in vivo. Additionally, TAK-659 has been shown to enhance the anti-tumor activity of other B-cell-targeted therapies.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 is also orally bioavailable, making it easy to administer in animal studies. However, one limitation of using TAK-659 is its high cost compared to other BTK inhibitors. Additionally, TAK-659 has not been extensively studied in non-B-cell malignancies, limiting its potential applications.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to explore its potential applications in combination with other targeted therapies or chemotherapy agents in the treatment of B-cell malignancies. Another direction is to investigate its efficacy in non-B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to understand the long-term safety and toxicity of TAK-659 in humans.
Synthesis Methods
The synthesis method of TAK-659 involves the reaction of 3-(4-tert-butylphenyl)acrylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain TAK-659 as a white solid.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 clinical trial, TAK-659 demonstrated promising results in patients with relapsed or refractory CLL and MCL, with an overall response rate of 84% and 67%, respectively. TAK-659 has also shown synergistic effects when combined with other BTK inhibitors or chemotherapy agents.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)16-10-7-15(8-11-16)9-12-18(22)21-14-17-6-4-5-13-20-17/h4-13H,14H2,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZETLKSKWQRS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)